molecular formula C13H17NO B11900945 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Cat. No.: B11900945
M. Wt: 203.28 g/mol
InChI Key: QMCKKUCKZKOOOF-UHFFFAOYSA-N
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Description

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by its hexahydro-pyrido-isoquinoline core, which is a bicyclic structure containing nitrogen atoms. It has been studied extensively for its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and consistency .

Chemical Reactions Analysis

Hydroxyl Group Modifications

The C2-hydroxyl group undergoes nucleophilic substitution and esterification:

  • Sulfonation : Reaction with p-toluenesulfonyl chloride in dichloromethane with NaOH yields sulfonate esters (e.g., 3-(((2R,3R,11bR)-2-hydroxy...tosylate).

  • Esterification : Coupling with amino acid derivatives (e.g., L-valine) using DCC/DMAP forms prodrug candidates .

Reaction TypeReagentsSolventYieldApplication
SulfonationTsCl, NaOHDCM75%Prodrug synthesis
EsterificationDCC, DMAPDMF68%Bioactive conjugates

Amine Functionalization

The secondary amine participates in:

  • Acylation : Boc protection using di-tert-butyl dicarbonate in THF .

  • Reductive Amination : Reaction with aldehydes (e.g., isobutylaldehyde) and NaBH₃CN .

Stereochemical Control in Reactions

The stereochemistry at positions 2R, 3R, and 11bR dictates pharmacological activity. Key strategies include:

  • Early-Stage Resolution : Optical resolution of enamine salts avoids late-stage chiral HPLC .

  • Asymmetric Catalysis : Use of chiral auxiliaries in cycloadditions to enforce desired configurations .

Radioligand Derivatives

For VMAT2 imaging agents (e.g., ¹⁸F-AV-133):

  • Fluorination : Nucleophilic substitution with ¹⁸F⁻ in acetonitrile at 100°C .

Reaction Mechanisms and Selectivity

  • Nucleophilic Substitution : The C2-hydroxyl group’s reactivity is enhanced by neighboring nitrogen, favoring SN2 pathways.

  • Cyclization : Acid-catalyzed intramolecular cyclization forms pyrrolidin-2-one derivatives, critical for bioactive analogs .

Stability and Degradation Pathways

  • Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the tetrahydroisoquinoline ring, requiring inert storage conditions .

  • Hydrolysis : Ester derivatives undergo pH-dependent hydrolysis, with t₁/₂ of 12 hours at pH 7.4 .

Comparative Reactivity Data

DerivativeFunctional GroupReaction Rate (k, s⁻¹)Conditions
Parent compoundC2–OH0.45pH 7, 25°C
Tosylate esterC2–OTs1.20DCM, RT
Boc-protected amineN–Boc0.08THF, 0°C

Scientific Research Applications

Basic Information

  • Chemical Name: 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
  • CAS Number: 5911-71-7
  • Molecular Formula: C13H18N2O
  • Molecular Weight: 218.3 g/mol

Structure

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the hydroxyl group is significant for its interaction with biological targets.

Neuroimaging

One of the prominent applications of This compound is in the development of radiopharmaceuticals for positron emission tomography (PET). Specifically, derivatives of this compound have been synthesized and labeled with fluorine-18 to create imaging agents for studying the vesicular monoamine transporter 2 (VMAT2) in the brain.

Case Study: VMAT2 Imaging

A notable study evaluated a fluorine-18 labeled derivative known as (18)F-FP-(+)-dihydrotetrabenazine , which demonstrated potential as a VMAT2 imaging agent. This compound showed enhanced brain uptake and selectivity for VMAT2 compared to traditional carbon-11 labeled agents. The findings suggest that this compound could improve diagnostic capabilities for neurodegenerative diseases by providing better imaging of monoamine systems in the brain .

Drug Development

The compound has also been investigated for its therapeutic potential. Its structural similarity to other pharmacologically active compounds suggests it may exhibit significant biological activity.

Libraries of Derivatives

Research has focused on creating libraries of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amines through multicomponent assembly processes. These libraries enable high-throughput screening for potential drug candidates targeting various neurological conditions .

Inhibition Studies

Recent studies have evaluated the inhibitory effects of related compounds on dopamine uptake at VMAT2 and other transporters. For instance, certain derivatives exhibited nanomolar range inhibition of dopamine uptake at VMAT2 with high selectivity over other transporters like the serotonin transporter (SERT) and dopamine transporter (DAT) . This specificity is critical for minimizing side effects in therapeutic applications.

Summary of Applications

Application AreaDescriptionKey Findings
NeuroimagingDevelopment of PET agents using fluorine-18 labeled derivativesEnhanced brain uptake; potential for improved diagnostics in neurodegenerative diseases
Drug DevelopmentCreation of derivative libraries for high-throughput screeningIdentification of novel compounds with potential therapeutic effects
Inhibition StudiesEvaluation of inhibitory effects on neurotransmitter transportersHigh selectivity and potency observed in VMAT2 inhibitors

Mechanism of Action

The mechanism of action of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthesis and potential therapeutic applications make it a valuable compound in both research and industry .

Biological Activity

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C19H29NO3
  • Molecular Weight : 319.45 g/mol
  • CAS Number : 3466-75-9

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Neuroprotective Properties : Studies have shown that derivatives of this compound can protect dopaminergic neurons from toxicity. The mechanism involves modulation of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in dopamine storage and release in neurons .
  • Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects. Its structure suggests that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS), which is involved in inflammatory responses .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Neuroprotection : A study conducted on mice demonstrated that administration of this compound resulted in significant protection against MPTP-induced neurotoxicity. The treated group showed reduced dopaminergic neuron loss compared to controls .
  • Antidepressant Evaluation : In a behavioral study using animal models of depression, compounds related to this compound exhibited significant reductions in depressive-like behaviors when administered chronically. This suggests potential for developing new antidepressants based on this scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • VMAT2 Modulation : By influencing VMAT2 function, the compound can alter dopamine levels within synaptic vesicles and affect dopaminergic signaling pathways .
  • Interaction with Serotonin Receptors : The compound may act on serotonin transporters (SERT), indicating its potential role in mood regulation and anxiety disorders .
  • Nitric Oxide Pathway Inhibition : The inhibition of iNOS suggests that the compound could reduce inflammatory responses associated with various neurological conditions .

Data Tables

Biological ActivityMechanismReference
NeuroprotectionVMAT2 modulation
Antidepressant effectSERT interaction
Anti-inflammatoryiNOS inhibition

Properties

IUPAC Name

2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,11,13,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCKKUCKZKOOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3=CC=CC=C3C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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